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molecular formula C11H11NO3S B8431774 Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate

Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate

Cat. No. B8431774
M. Wt: 237.28 g/mol
InChI Key: RPVAWAJAQABSBH-UHFFFAOYSA-N
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Patent
US08916550B2

Procedure details

To a solution of 60 (1.32 g, 5.6 mmol) in MeOH was added NaOH (3M, 75 mL, 0.22 mol) dropwise. The mixture was stirred at room temperature over night. It was then cooled in an ice-water bath and acidified to pH<2 with HCl (2N). The mixture was then extracted with CHCl3 (3×). The combined organic layers were dried over Na2SO4 and concentrated in vacuum to yield 61 as a white solid (1.0 g, 86%).
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[O:10][CH2:11][C:12]([O:14]CC)=[O:13].[OH-].[Na+].Cl>CO>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[O:10][CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)OCC(=O)OCC
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled in an ice-water bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with CHCl3 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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